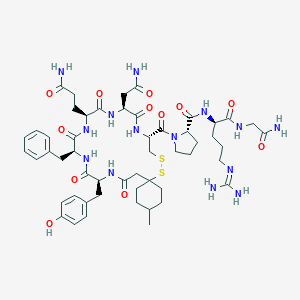
Mecaavp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, is a synthetic analog of the naturally occurring hormone vasopressin. It is primarily used in medical settings to manage conditions such as diabetes insipidus and certain types of shock. The compound is known for its ability to regulate water retention in the kidneys and constrict blood vessels, thereby increasing blood pressure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The reaction conditions typically require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, is scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions and the sequential addition of amino acids. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure it meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its stability, efficacy, and bioavailability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are typically modified analogs of argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, which may have improved pharmacological properties. These analogs are then tested for their efficacy and safety in various biological assays .
科学的研究の応用
Argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and modification techniques. In biology, it serves as a tool to investigate the mechanisms of water retention and vasoconstriction. In medicine, it is employed to treat conditions like diabetes insipidus and vasodilatory shock. Additionally, the compound has industrial applications in the development of new pharmaceuticals and therapeutic agents .
作用機序
The mechanism of action of argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, involves its interaction with specific receptors in the body, primarily the V1 and V2 receptors. Upon binding to these receptors, the compound triggers a cascade of intracellular events that lead to vasoconstriction and increased water reabsorption in the kidneys. This results in elevated blood pressure and reduced urine output, which are critical for managing conditions like shock and diabetes insipidus .
類似化合物との比較
Similar Compounds:
- Vasopressin
- Desmopressin
- Terlipressin
Uniqueness: Argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other similar compounds. For instance, desmopressin is another analog of vasopressin but has a different amino acid sequence, leading to variations in its pharmacological profile. Terlipressin, on the other hand, is a prodrug that is converted into lysine vasopressin in the body, offering a different therapeutic approach .
特性
CAS番号 |
119617-71-9 |
|---|---|
分子式 |
C52H74N14O12S2 |
分子量 |
1151.4 g/mol |
IUPAC名 |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H74N14O12S2/c1-29-17-19-52(20-18-29)26-43(71)60-35(24-31-11-13-32(67)14-12-31)46(74)63-36(23-30-7-3-2-4-8-30)47(75)61-34(15-16-40(53)68)45(73)64-37(25-41(54)69)48(76)65-38(28-79-80-52)50(78)66-22-6-10-39(66)49(77)62-33(9-5-21-58-51(56)57)44(72)59-27-42(55)70/h2-4,7-8,11-14,29,33-39,67H,5-6,9-10,15-28H2,1H3,(H2,53,68)(H2,54,69)(H2,55,70)(H,59,72)(H,60,71)(H,61,75)(H,62,77)(H,63,74)(H,64,73)(H,65,76)(H4,56,57,58)/t29?,33-,34+,35+,36+,37+,38+,39+,52?/m1/s1 |
InChIキー |
UNSADRFQSKUHRA-VUUAPHMOSA-N |
SMILES |
CC1CCC2(CC1)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS2)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC4=CC=CC=C4)CC5=CC=C(C=C5)O |
異性体SMILES |
CC1CCC2(CC1)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS2)C(=O)N3CCC[C@H]3C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC4=CC=CC=C4)CC5=CC=C(C=C5)O |
正規SMILES |
CC1CCC2(CC1)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS2)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC4=CC=CC=C4)CC5=CC=C(C=C5)O |
Key on ui other cas no. |
119617-71-9 |
同義語 |
1-(1-mercapto-4-methylcyclohexaneacetic acid)-argipressin arginine vasopressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)- argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)- MeCAAVP MeCADAVP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















